ADL-5859 hydrochloride

δ-opioid receptor binding radioligand displacement receptor occupancy

Researchers requiring a validated DOR positive control with definitive selectivity face limited options-most DOR agonists exhibit convulsant liability or poor bioavailability. ADL-5859 hydrochloride solves this with subnanomolar DOR affinity (Ki=0.84 nM), >1,000-fold selectivity over μ/κ receptors, and oral bioavailability (ED50=1.4 mg/kg in rat FCA model). • Only spirocyclic DOR agonist to complete Phase II clinical evaluation for pain • hERG IC50=78 μM; no convulsant activity or hyperlocomotion in preclinical models • Validated for biased signaling studies-no receptor internalization at analgesic doses Supplied as ≥98% pure solid with full analytical documentation.

Molecular Formula C24H29ClN2O3
Molecular Weight 428.9 g/mol
CAS No. 850173-95-4
Cat. No. B605188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADL-5859 hydrochloride
CAS850173-95-4
SynonymsADL5859;  ADL-5859;  ADL 5859;  ADL5859 HCl.
Molecular FormulaC24H29ClN2O3
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O.Cl
InChIInChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21;/h5-11,16,25,27H,3-4,12-15H2,1-2H3;1H
InChIKeyZFNLSWREIULTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADL-5859 Hydrochloride: A Selective DOR Agonist for Pain Research


ADL-5859 hydrochloride (compound 20; N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride) is a potent, selective, and orally bioavailable nonpeptidic δ-opioid receptor (DOR) agonist belonging to the spiro[chromene-2,4'-piperidine] chemical class [1]. It exhibits subnanomolar binding affinity (Ki = 0.84 nM) at human DOR and functional agonist activity (EC50 = 20 nM), with pronounced selectivity over μ- and κ-opioid receptors . The compound advanced to Phase II clinical evaluation for pain management, distinguishing it from earlier-generation DOR agonists that were precluded from clinical development due to poor drug-like properties and convulsant liabilities [2]. Its hydrochloride salt form (MW 428.95; C24H29ClN2O3) is the standard reference material for DOR-targeted analgesic research [1].

Why Generic DOR Agonists Cannot Replace ADL-5859 Hydrochloride


Within the δ-opioid receptor (DOR) agonist class, compounds exhibit substantial divergence in receptor binding affinity, selectivity ratios, oral bioavailability, hERG channel inhibition, and in vivo behavioral profiles that preclude generic substitution. Early DOR agonists such as BW373U86 and SNC80 demonstrated suboptimal drug-like properties and produced convulsions at analgesic doses in preclinical models, effectively blocking their clinical translation [1]. Even closely related spirocyclic analogs like ADL5747 differ significantly in potency (approximately 50-fold more potent in inflammatory pain models) and exhibit distinct selectivity windows that alter experimental outcomes in DOR-mediated pathways [2]. ADL-5859 occupies a specific position in this chemical space: it is the only DOR agonist from the spiro[chromene-2,4'-piperidine] series to demonstrate the combination of subnanomolar DOR affinity, >1,000-fold selectivity over μ- and κ-opioid receptors, oral bioavailability suitable for in vivo dosing, and a behavioral profile devoid of convulsant activity and hyperlocomotion [3]. Substituting with a generic DOR agonist lacking this specific constellation of quantitative parameters introduces uncontrolled variables in receptor occupancy, off-target engagement, cardiac safety margins, and behavioral readouts—undermining experimental reproducibility and data interpretation in pain, depression, or biased signaling research [1][3].

Quantitative Differentiation: ADL-5859 vs. DOR Agonist Comparators


Subnanomolar DOR Binding Affinity Advantage

ADL-5859 hydrochloride exhibits superior DOR binding affinity (Ki = 0.84 nM) compared to SNC80 (Ki = 1.78 nM) and BW373U86 (Ki = 1.8 nM), representing a 2.1-fold and 2.1-fold higher affinity respectively [1][2]. This subnanomolar binding translates to lower compound requirements for achieving equivalent receptor occupancy in competitive binding assays, directly impacting experimental design and cost efficiency.

δ-opioid receptor binding radioligand displacement receptor occupancy

Superior Selectivity Window Over MOR and KOR

ADL-5859 hydrochloride demonstrates a selectivity window exceeding 1,000-fold for DOR over μ-opioid receptor (MOR) and κ-opioid receptor (KOR), with measured Ki values of 32 nM for MOR and 37 nM for KOR [1]. In contrast, BW373U86 exhibits only 8.3-fold selectivity over MOR (Ki = 15 nM) and 19-fold over KOR (Ki = 34 nM) [2]. ADL5747, while also highly selective, shows a different selectivity profile with Ki values of 2.7 nM for DOR, 550 nM for MOR, and 110 nM for KOR, yielding selectivity ratios of approximately 204-fold and 41-fold respectively [3].

opioid receptor selectivity off-target profiling therapeutic index

Reduced hERG Channel Inhibition and Cardiac Safety Margin

ADL-5859 hydrochloride exhibits weak inhibitory activity at the hERG potassium channel (IC50 = 78 μM), providing a substantial safety margin relative to its therapeutic concentrations . This contrasts with the class-level concern for many spirocyclic and nonpeptidic opioid ligands, where hERG inhibition often emerges as a development-limiting liability. While head-to-head hERG data for SNC80 and BW373U86 are not consistently reported in the same assay system, the 78 μM IC50 for ADL-5859 represents a >90,000-fold window relative to its DOR Ki (0.84 nM), indicating minimal cardiac ion channel interference at pharmacologically relevant concentrations.

hERG inhibition cardiac safety QT prolongation

Oral Bioavailability and In Vivo Antihyperalgesic Efficacy

ADL-5859 hydrochloride demonstrates oral bioavailability of 33% in rats and 66% in dogs, with an oral ED50 of 1.4 mg/kg in the rat Freund's complete adjuvant (FCA) mechanical hyperalgesia model [1]. In the same inflammatory pain model, ADL5747 exhibits approximately 50-fold greater potency than ADL-5859 [2]. This potency differential is critical for experimental design: ADL-5747 requires significantly lower doses to achieve equivalent antihyperalgesic effects, but ADL-5859 provides a less potent tool compound suitable for studies where maximal receptor activation is not desired or where dose-response relationships over a wider concentration range are required.

oral bioavailability inflammatory pain ED50

Absence of Hyperlocomotion and Receptor Internalization

In head-to-head in vivo behavioral studies, ADL-5859 hydrochloride (3 mg/kg p.o.) does not induce hyperlocomotion or δ-opioid receptor internalization, whereas the prototypical DOR agonist SNC80 produces robust increases in locomotor activity and drives receptor internalization at behaviorally active doses [1]. This functional divergence suggests agonist-biased signaling (functional selectivity) for ADL-5859, wherein G-protein-mediated signaling pathways are preferentially engaged over β-arrestin-mediated pathways associated with receptor internalization and certain behavioral outcomes.

biased agonism locomotor activity receptor internalization functional selectivity

Clinical Advancement to Phase II vs. Preclinical-Only Comparators

ADL-5859 hydrochloride advanced to Phase II clinical proof-of-concept studies for pain management [1], whereas SNC80 and BW373U86 never progressed beyond preclinical evaluation due to convulsant liabilities and poor drug-like properties [2]. This clinical advancement represents a de facto validation of ADL-5859's improved safety, tolerability, and pharmacokinetic profile relative to earlier DOR agonists, and provides a human safety dataset that enhances the translational relevance of preclinical findings obtained with this compound.

clinical development translational research drug candidate

Recommended Procurement and Application Scenarios


DOR Selectivity Profiling and Off-Target Screening

ADL-5859 hydrochloride is the preferred positive control compound for selectivity profiling across opioid receptor subtypes in radioligand binding and functional assays. Its >1,000-fold selectivity window over μ- and κ-opioid receptors enables definitive attribution of observed effects to DOR activation, minimizing confounding signals from μ- and κ-mediated pathways [1]. Use at concentrations ≤100 nM ensures DOR-specific engagement in cellular assays expressing multiple opioid receptor subtypes .

In Vivo Biased DOR Signaling and Analgesia Studies

Researchers investigating functional selectivity (biased agonism) at DOR should prioritize ADL-5859 hydrochloride over SNC80 or other DOR agonists that induce receptor internalization and hyperlocomotion. ADL-5859 produces robust antihyperalgesic and antidepressant-like effects in rodent models without concomitant hyperlocomotion or detectable receptor internalization, enabling clean dissection of G-protein-dependent vs. β-arrestin-dependent signaling contributions to DOR-mediated behaviors [1]. Dosing at 1-3 mg/kg p.o. achieves maximal efficacy in inflammatory pain models while maintaining the biased signaling profile .

Oral Bioavailability-Required Pain Model Studies

For studies requiring oral dosing in rodent models of inflammatory or neuropathic pain, ADL-5859 hydrochloride provides a validated oral ED50 of 1.4 mg/kg in the rat FCA mechanical hyperalgesia model [1]. Its favorable hERG safety margin (IC50 = 78 μM) and established clinical tolerability profile reduce the risk of cardiac confounds in long-term dosing studies compared to DOR agonists with unknown or adverse cardiac liability profiles . This makes ADL-5859 particularly suitable for chronic pain models where repeated oral dosing and cardiovascular safety monitoring are required.

Translational Research Bridging Preclinical to Clinical DOR Findings

Investigators conducting translational DOR research should select ADL-5859 hydrochloride as the reference agonist due to its unique clinical development history. As the only spirocyclic DOR agonist to complete Phase II clinical evaluation for pain [1], ADL-5859 offers human pharmacokinetic, safety, and tolerability data that enhance the translational relevance of preclinical findings. This clinical dataset enables more robust cross-species extrapolation and supports hypothesis generation for human DOR-targeted therapeutic interventions .

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